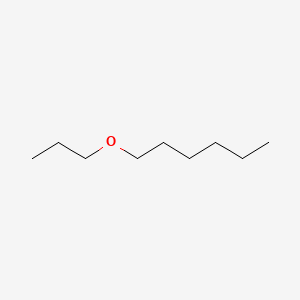
1-Propoxyhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propoxyhexane, also known as hexyl propyl ether, is an organic compound with the molecular formula C9H20O. It is a colorless liquid that belongs to the class of ethers, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is used in various industrial applications due to its solvent properties and chemical stability .
Méthodes De Préparation
1-Propoxyhexane can be synthesized through several methods, with the Williamson Ether Synthesis being one of the most common. In this method, an alkyl halide (such as propyl bromide) reacts with a sodium alkoxide (such as sodium hexoxide) to form the ether. The reaction typically occurs under reflux conditions in an aprotic solvent like tetrahydrofuran (THF) .
Reaction:
C6H13ONa+C3H7Br→C9H20O+NaBr
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
1-Propoxyhexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions are less common for ethers, but under specific conditions, they can be reduced to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Major Products:
- Aldehydes
- Carboxylic acids
- Alkyl chlorides
Applications De Recherche Scientifique
1-Propoxyhexane is utilized in various scientific research applications:
Chemistry: It serves as a solvent in organic synthesis and analytical chemistry due to its ability to dissolve a wide range of compounds.
Biology: Its solvent properties make it useful in the extraction and purification of biological molecules.
Medicine: While not directly used as a drug, it can be involved in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the formulation of coatings, adhesives, and cleaning agents.
Mécanisme D'action
The mechanism of action of 1-Propoxyhexane primarily involves its role as a solvent. It interacts with solute molecules through van der Waals forces and dipole-dipole interactions, facilitating the dissolution process. In chemical reactions, it can act as a medium that stabilizes reactive intermediates and transition states, thereby influencing reaction rates and outcomes .
Comparaison Avec Des Composés Similaires
1-Propoxyhexane can be compared with other ethers such as:
Diethyl ether (C4H10O): A common laboratory solvent with a lower boiling point and higher volatility.
Tetrahydrofuran (C4H8O): A cyclic ether with excellent solvent properties, often used in polymer chemistry.
1-Butoxybutane (C8H18O): Another linear ether with similar solvent properties but different molecular weight and boiling point.
Uniqueness: this compound’s unique combination of molecular weight, boiling point, and solvent properties makes it suitable for specific applications where other ethers may not be as effective .
Propriétés
Numéro CAS |
53685-78-2 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
1-propoxyhexane |
InChI |
InChI=1S/C9H20O/c1-3-5-6-7-9-10-8-4-2/h3-9H2,1-2H3 |
Clé InChI |
JLQBXJSLMWXEFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12279928.png)

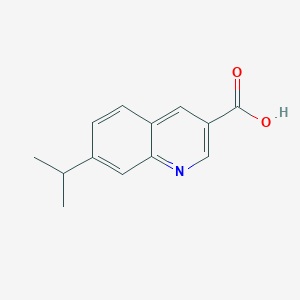
![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)

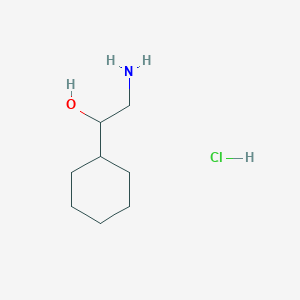
![Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-](/img/structure/B12279961.png)
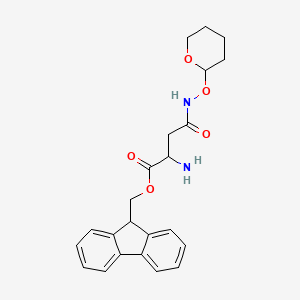
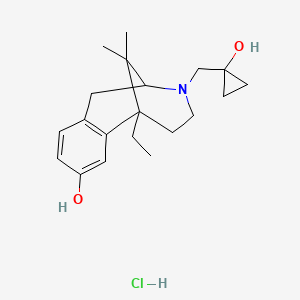
![1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12279982.png)
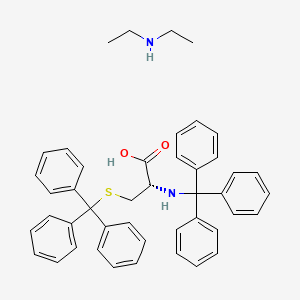

![3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12280000.png)

